4-Cyclopropoxy-3-ethyl-N-methylbenzamide

Description

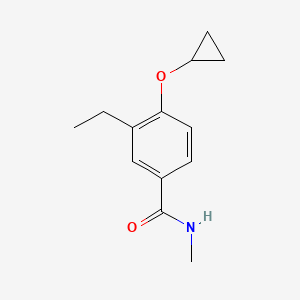

4-Cyclopropoxy-3-ethyl-N-methylbenzamide is a benzamide derivative characterized by a cyclopropoxy group at the para-position (C4), an ethyl substituent at the meta-position (C3), and an N-methylamide functional group. Its molecular formula is C₁₃H₁₇NO₂ (assuming ethyl replaces methoxy in the analog from ), with a molecular weight of 235.28 g/mol (if aligned with the analog in ).

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

4-cyclopropyloxy-3-ethyl-N-methylbenzamide |

InChI |

InChI=1S/C13H17NO2/c1-3-9-8-10(13(15)14-2)4-7-12(9)16-11-5-6-11/h4,7-8,11H,3,5-6H2,1-2H3,(H,14,15) |

InChI Key |

ADCLRAIPCXODRX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)NC)OC2CC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Cyclopropoxy-3-ethyl-N-methylbenzamide involves several steps, typically starting with the preparation of the benzamide core. One common method involves the reaction of 3-ethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-methylamine to yield N-methyl-3-ethylbenzamide. The cyclopropoxy group is introduced through a nucleophilic substitution reaction using cyclopropyl alcohol in the presence of a suitable base .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Cyclopropoxy-3-ethyl-N-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon or copper-based catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Cyclopropoxy-3-ethyl-N-methylbenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-ethyl-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Cyclopropoxy-3-ethyl-N-methylbenzamide with structurally related benzamides from the literature:

Key Comparative Insights

Substituent Effects on Electronic and Steric Properties Cyclopropoxy vs. Methoxy, being electron-donating, may improve solubility but increase susceptibility to demethylation . Ethyl vs. Methyl/Methoxy: The ethyl group (C3) in the target compound increases lipophilicity (higher logP) compared to methoxy or methyl substituents, favoring membrane permeability but possibly reducing aqueous solubility.

Amide Group Modifications N-methyl vs. This may influence binding affinity in biological targets or catalytic interactions . Specialized Amides: The N-(4-chlorophenyl) group in ’s compound introduces strong electron-withdrawing effects, altering electronic conjugation and fluorescence properties—unlike the aliphatic amides in the target compound and its analogs .

Applications and Reactivity Pharmaceutical Intermediates: The target compound and its methoxy/dimethyl analog () are likely used in drug synthesis, where cyclopropoxy groups are valued for stability and ethyl groups for lipophilicity . Catalytic Utility: ’s compound demonstrates how hydroxyl-containing amide substituents enable metal-catalyzed C–H functionalization, a feature absent in the target compound due to its non-coordinating N-methyl group .

Spectroscopic and Physical Properties

- Fluorescence studies on N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide () highlight how electron-withdrawing substituents enhance conjugation and emission intensity. The target compound’s ethyl and cyclopropoxy groups may instead prioritize stability over optical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.